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Compound of Interest

Compound Name: 2-Amino-4-methylpyridine-3-thiol

CAS No.: 110402-27-2

Cat. No.: B563950

Get Quote

Executive Summary
Aminopyridinethiol building blocks represent a high-value class of "ortho-functionalized"

heterocycles. Their utility lies in the 1,2-disposition of nucleophilic amino (-NH₂) and thiol (-SH)

groups on a pyridine core, creating a privileged scaffold for constructing fused bicyclic systems

such as thiazolo[5,4-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrido[2,3-b][1,4]thiazines.

These fused systems are bioisosteres of purines and quinazolines, making them critical in the

design of kinase inhibitors (e.g., c-KIT, EGFR), GPCR ligands, and anti-infectives. However,

their application is frequently bottlenecked by oxidative instability (disulfide formation) and

tautomeric ambiguity (thione vs. thiol). This guide provides a technical roadmap for the

synthesis, handling, and application of these volatile building blocks.

Structural Landscape & Properties
Isomeric Diversity
The relative positioning of the nitrogen atom, amino group, and thiol group dictates the

electronic properties and cyclization potential of the isomer.
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Isomer
Structure
Description

Key Application Stability Profile

2-Amino-3-

pyridinethiol

Amine at C2, Thiol at

C3

Precursor to

thiazolo[4,5-

b]pyridines.

High oxidative

instability; readily

forms disulfides.

3-Amino-2-

pyridinethiol

Thiol at C2, Amine at

C3

Precursor to

thiazolo[5,4-

b]pyridines.

Exists predominantly

as the thione tautomer

(pyridin-2(1H)-thione).

3-Amino-4-

pyridinethiol

Amine at C3, Thiol at

C4

Precursor to

thiazolo[4,5-

c]pyridines.

Rare; C4-thiol is

highly nucleophilic but

prone to oxidation.

The Tautomerism Challenge
A critical "trap" for medicinal chemists is the tautomeric equilibrium.

3-Amino-2-pyridinethiol does not exist primarily as a thiol in solution. It favors the thione form

(3-aminopyridine-2(1H)-thione) due to the strength of the C=S bond and the stabilization of

the N-H bond in the ring.

Implication: Reactions requiring the S-nucleophile often require basic conditions to

deprotonate the thione to the thiolate anion (

), shifting the equilibrium toward the reactive species.

Synthetic Utility & Chemoselectivity[1][2]
The core value of aminopyridinethiol moieties is their ability to undergo "double-headed"

nucleophilic attacks on electrophiles.

Cyclization Pathways
The specific fused ring formed depends on the electrophile's carbon spacer length:

1-Carbon Spacers (Carboxylic acids, Orthoesters, COCl₂): Yield 5-membered fused rings

(Thiazolopyridines).
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2-Carbon Spacers (1,2-dicarbonyls,

-haloketones): Yield 6-membered fused rings (Pyridothiazines).

Visualization of Reaction Pathways
The following diagram illustrates the divergence from a common precursor to distinct bioactive

scaffolds.

2-Chloro-3-nitropyridine 3-Amino-2-pyridinethiol
(Thione Tautomer)

1. NaSH or Thiourea
2. Fe/NH4Cl or SnCl2 (Reduction)

Thiazolo[5,4-b]pyridine
(Kinase Inhibitor Scaffold)

+ R-COOH / Polyphosphoric Acid
(1-Carbon Insertion)

Pyrido[2,3-b][1,4]thiazine
(Anti-infective Scaffold)

+ 1,2-Bifunctional Electrophile
(2-Carbon Insertion)

Disulfide Dimer
(Oxidative Byproduct)

O2 / Air Exposure
(Unwanted Side Reaction)

Click to download full resolution via product page

Caption: Divergent synthesis from chloronitropyridine precursors. The central

aminopyridinethiol intermediate is the pivot point for scaffold diversity.

Experimental Protocols
Synthesis of Thiazolo[5,4-b]pyridine Scaffold
Context: This protocol avoids the isolation of the unstable free aminopyridinethiol by generating

it in situ or using a stable surrogate (aminochloropyridine) followed by cyclization.

Reagents:

3-Amino-2-chloropyridine (1.0 equiv)

Potassium thiocyanate (KSCN) (2.0 equiv)

Hydrochloric acid (HCl) (conc.)[1]
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Ethanol (EtOH)

Step-by-Step Methodology:

Preparation: Dissolve 3-amino-2-chloropyridine (10 mmol) in absolute EtOH (20 mL).

Addition: Add KSCN (20 mmol) and conc. HCl (2 mL) dropwise.

Cyclization: Reflux the mixture at 80°C for 12–16 hours. The reaction proceeds via the

formation of a thiourea intermediate which undergoes intramolecular nucleophilic aromatic

substitution (

) to close the thiazole ring.

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a more polar product.

Workup: Cool to room temperature. Neutralize with saturated

solution to pH 8. A precipitate will form.

Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water.

Yield: Typical yields range from 70–85%.

Handling & Storage of Free Aminopyridinethiols
If your workflow requires the isolation of the free thiol (e.g., 2-amino-3-pyridinethiol), strict

anaerobic handling is mandatory to prevent disulfide dimerization.

Protocol:

Degassing: All solvents (MeOH, DMF) must be degassed with Argon/Nitrogen sparging for

15 minutes prior to use.

Additives: Add DTT (Dithiothreitol) or TCEP (1–5 mol%) to the storage solution to scavenge

trace oxidants.
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Storage: Store as the hydrochloride salt rather than the free base. The protonated

amine/thiol species is significantly more resistant to oxidation.

Rescue: If the material has dimerized (yellowing of solid), treat with

or

in MeOH to regenerate the monomer before use.

Case Study: c-KIT Inhibitors in Drug Discovery
Context: Imatinib resistance in Gastrointestinal Stromal Tumors (GIST) is often driven by

mutations in the c-KIT kinase domain. Researchers have utilized the thiazolo[5,4-b]pyridine

scaffold (derived from 3-amino-2-pyridinethiol) to create novel Type II inhibitors.

Mechanism of Action: The thiazolopyridine core mimics the adenine ring of ATP. The nitrogen at

position 1 (N1) and the amino group at position 2 serve as critical hydrogen bond

acceptors/donors to the "hinge region" of the kinase (specifically Cys673 in c-KIT).

Structural Logic:

Core: Thiazolo[5,4-b]pyridine.[2][3]

R1 (2-position): An amide linkage to a "tail" moiety that extends into the solvent-exposed

region, improving solubility.

R2 (5-position): An aryl group introduced via Suzuki coupling (using the pyridine nitrogen's

directing ability) to target the hydrophobic pocket.

Thiazolo[5,4-b]pyridine
Core

Kinase Hinge Region
(Cys673)

H-Bonding (N1/NH2)

Hydrophobic Pocket
(Gatekeeper Residue)

Van der Waals
(5-Aryl Subst.)

Solvent Front

Solubilizing Tail
(2-Amide Subst.)
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Caption: Pharmacophore mapping of the aminopyridinethiol-derived scaffold within the c-KIT

kinase domain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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